![molecular formula C16H17NO4 B5851248 N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

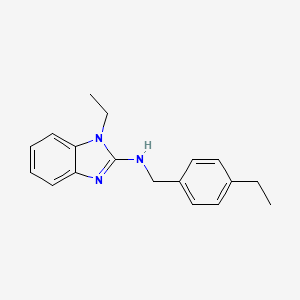

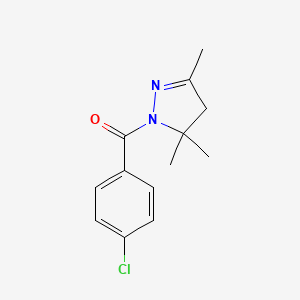

“N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is a coumarin derivative . Coumarin and its derivatives represent one of the most active classes of compounds possessing a wide spectrum of biological activity . The title compound is a new coumarin derivative .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis

The molecular formula of “N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is C16H17NO4 . The six-membered piperazine adopts a chair conformation . The dihedral angles between the mean planes of the chromene ring and amide plane is 82.65 (7) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has shown promise as an anticancer agent. Its unique chemical structure contributes to its activity against cancer cells. Researchers have explored its mechanisms of action, including inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Additionally, it regulates reactive oxygen species, making it a potential candidate for novel anticancer therapies .

Building Blocks for Novel Compounds

Researchers have used 7-hydroxycoumarin derivatives (such as this compound) as building blocks for designing novel anticancer agents. By modifying its structure, scientists can create derivatives with enhanced efficacy and selectivity.

Wirkmechanismus

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been found to interact with various enzymes and receptors, exhibiting anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition or modulation of the target’s activity

Biochemical Pathways

Coumarin derivatives have been found to affect a variety of biochemical pathways, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities

Result of Action

Coumarin derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(2-oxochromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-15(17-12-3-1-2-4-12)10-20-13-7-5-11-6-8-16(19)21-14(11)9-13/h5-9,12H,1-4,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWIOKOTQOJHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49723760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)

![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)

![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)